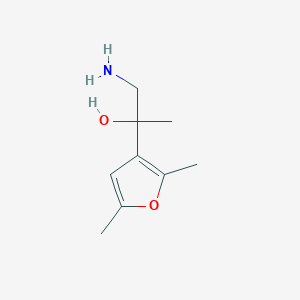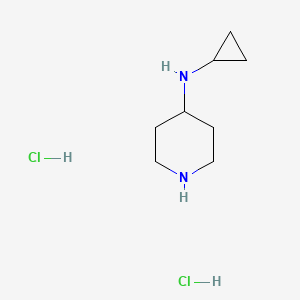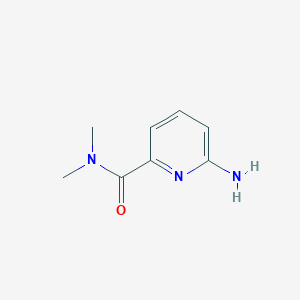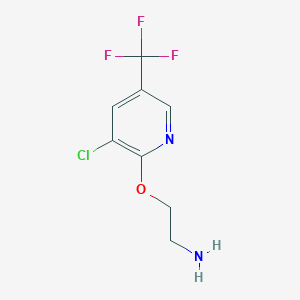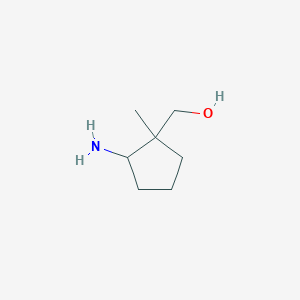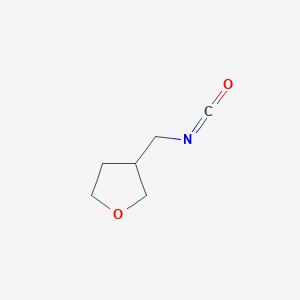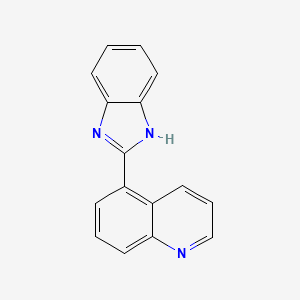
5-(1H-1,3-benzodiazol-2-yl)quinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to 5-(1H-1,3-benzodiazol-2-yl)quinoline has been reported in the literature. For instance, molecules were synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of 5-(1H-1,3-benzodiazol-2-yl)quinoline consists of a quinoline ring fused with a benzodiazole ring. This structure is similar to that of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Activities
- Summary of Application: Benzimidazole derivatives, including “5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol”, have been synthesized and tested for their in-vitro antioxidant and antimicrobial activities .
- Methods of Application: The compounds were synthesized using a microwave-assisted process and characterized by spectroscopy, ATR-FTIR, and NMR 1H. They were then screened for antioxidant activity using four complementary in-vitro assays: DPPH scavenging activity, ferric ion reducing power, β-carotene bleaching inhibition, and Thiobarbituric Acid Reactive Substance Assay (TBARS) formation inhibition . Antimicrobial activity was investigated against American Type Culture Collection (ATCC) strains through the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) by using the microdilution method and rapid colorimetric test of p-iodonitrotetrazolium chloride (INT) .
- Results or Outcomes: All the tested compounds showed antioxidant potential, with varying performance. Antimicrobial activity was also observed against several bacterial and yeast strains .
Anti-cancer Activity
- Summary of Application: Certain benzimidazole derivatives have been synthesized and tested for their anti-cancer activity against different cell lines .
- Methods of Application: The compounds were synthesized and then tested for their anti-cancer activity against different cell lines .
- Results or Outcomes: It was found that one of the compounds showed significant activity against the HCC1937 cell line .
Antimicrobial Activities
- Summary of Application: Benzimidazole derivatives have been found to exhibit antimicrobial activities against various bacterial and yeast strains .
- Methods of Application: The antimicrobial activity was investigated against American Type Culture Collection (ATCC) strains through the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) by using the microdilution method and rapid colorimetric test of p-iodonitrotetrazolium chloride (INT) .
- Results or Outcomes: The compounds showed antimicrobial potential against several bacterial and yeast strains .
Antihelminthic Activity
- Summary of Application: Certain benzimidazole derivatives, such as oxfendazole, are used as antihelminthic agents to protect livestock from roundworm, strongyles, and pinworm .
- Methods of Application: The compound is administered orally to the livestock .
- Results or Outcomes: The compound has been found to be effective in protecting livestock from various types of worms .
Antiviral Activities
- Summary of Application: Some derivatives of 1,3-diazole, a class of compounds that includes benzimidazole, have been reported to show antiviral activities .
- Methods of Application: The specific methods of application can vary widely depending on the specific compound and the virus being targeted. Typically, the compound would be administered to an organism infected with the virus, and its effects on viral replication and disease progression would be monitored .
- Results or Outcomes: While the specific outcomes can vary depending on the compound and the virus, some 1,3-diazole derivatives have been found to inhibit viral replication .
Antidiabetic Activities
- Summary of Application: Certain benzimidazole derivatives have been found to exhibit antidiabetic activities .
- Methods of Application: The specific methods of application can vary, but typically involve administering the compound to an organism with diabetes and monitoring its effects on blood glucose levels and other markers of diabetes .
- Results or Outcomes: Some benzimidazole derivatives have been found to lower blood glucose levels and improve other markers of diabetes .
Direcciones Futuras
The future directions for 5-(1H-1,3-benzodiazol-2-yl)quinoline could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given its structural similarity to imidazole, which has a broad range of chemical and biological properties, there may be potential for 5-(1H-1,3-benzodiazol-2-yl)quinoline to be used in the development of new drugs .
Propiedades
IUPAC Name |
5-(1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-8-15-14(7-1)18-16(19-15)12-5-3-9-13-11(12)6-4-10-17-13/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLKQSFLJVLFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C4C=CC=NC4=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,3-benzodiazol-2-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)
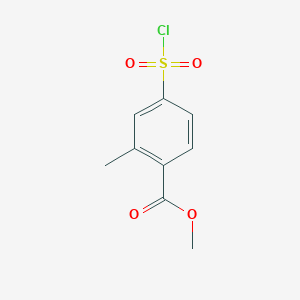
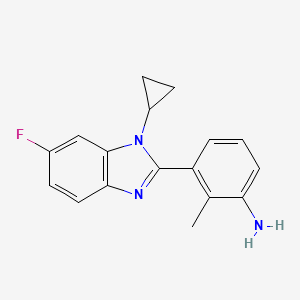
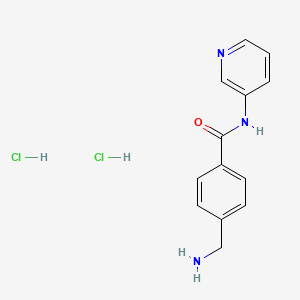
![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)
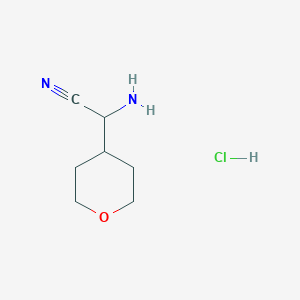
![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)
